Alk5-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

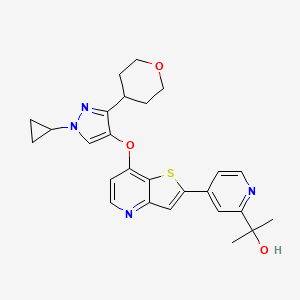

2D Structure

3D Structure

Properties

Molecular Formula |

C26H28N4O3S |

|---|---|

Molecular Weight |

476.6 g/mol |

IUPAC Name |

2-[4-[7-[1-cyclopropyl-3-(oxan-4-yl)pyrazol-4-yl]oxythieno[3,2-b]pyridin-2-yl]-2-pyridinyl]propan-2-ol |

InChI |

InChI=1S/C26H28N4O3S/c1-26(2,31)23-13-17(5-9-28-23)22-14-19-25(34-22)20(6-10-27-19)33-21-15-30(18-3-4-18)29-24(21)16-7-11-32-12-8-16/h5-6,9-10,13-16,18,31H,3-4,7-8,11-12H2,1-2H3 |

InChI Key |

GQYMCNXIDCIXDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC=CC(=C1)C2=CC3=NC=CC(=C3S2)OC4=CN(N=C4C5CCOCC5)C6CC6)O |

Origin of Product |

United States |

Foundational & Exploratory

Core Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

An In-depth Technical Guide on the Core Mechanism of Action of Alk5-IN-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as the Transforming Growth Factor-beta (TGF-β) type I receptor (TGFβRI).[1] As a key signaling node in the TGF-β pathway, ALK5 is a critical therapeutic target in a variety of pathologies, including fibrosis, cancer, and autoimmune diseases.[1][2] Dysregulation of the TGF-β signaling cascade is a common feature in these conditions, often leading to processes such as epithelial-mesenchymal transition (EMT), excessive extracellular matrix deposition, and immune evasion by tumors.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of ALK5 inhibitors, with this compound as a representative agent, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of the underlying molecular pathways.

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), a constitutively active serine/threonine kinase. This binding event recruits and forms a heteromeric complex with the ALK5 receptor.[2] Within this complex, TGFβRII phosphorylates the glycine-serine-rich (GS) domain of ALK5, leading to its activation.[2] The activated ALK5 kinase then propagates the downstream signal by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[2][4]

These phosphorylated SMAD2/3 proteins form a complex with the common mediator SMAD4, which then translocates to the nucleus.[4] In the nucleus, the SMAD complex acts as a transcription factor, binding to specific DNA sequences in the regulatory regions of target genes to modulate their expression.[4]

This compound and other ALK5 inhibitors function by competitively binding to the ATP-binding pocket of the ALK5 kinase domain. This action prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the entire downstream signaling cascade.[2] Non-canonical TGF-β pathways, which can be independent of SMADs and involve the activation of other kinases like MAPKs (p38, JNK, ERK), can also be modulated by ALK5 activity and are consequently affected by its inhibition.[4]

Signaling Pathway Diagram

Caption: TGF-β Signaling Pathway and the inhibitory action of this compound.

Quantitative Data for Representative ALK5 Inhibitors

While specific quantitative data for this compound is not publicly available, the following table summarizes the inhibitory concentrations (IC50) of several well-characterized ALK5 inhibitors against the ALK5 kinase. This data provides a comparative context for the potency of this class of compounds.

| Compound | IC50 (nM) | Assay Type | Reference |

| SB-525334 | 14.3 | Kinase Assay | [5] |

| GW6604 | 140 | ALK5 Autophosphorylation | [6] |

| Vactosertib (EW-7197) | 11 | Kinase Assay | [7] |

| LY364947 | 59 | Kinase Assay | [5] |

| SD-208 | 48 | Kinase Assay | [7] |

| SB431542 | 94 | Kinase Assay | |

| A-83-01 | 12 | Kinase Assay |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize ALK5 inhibitors.

ALK5 Kinase Autophosphorylation Assay

This assay biochemically quantifies the ability of a compound to inhibit the autophosphorylation of the ALK5 kinase domain.

Protocol:

-

Enzyme and Substrate Preparation:

-

Recombinantly express and purify the kinase domain of human ALK5.

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM MnCl₂).

-

-

Compound Incubation:

-

Serially dilute the test compound (e.g., this compound) in DMSO.

-

In a 96-well plate, add the purified ALK5 enzyme (e.g., 10 nM) to the reaction buffer.

-

Add the diluted compound to the wells and pre-incubate for 10-15 minutes at room temperature.

-

-

Reaction Initiation and Termination:

-

Initiate the phosphorylation reaction by adding ATP (e.g., 10 µM) and [γ-³²P]ATP (e.g., 0.5 µCi).

-

Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 30°C.

-

Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

-

-

Detection and Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Expose the gel to a phosphor screen and visualize the radiolabeled, phosphorylated ALK5 using a phosphorimager.

-

Quantify the band intensities and calculate the IC50 value by fitting the data to a dose-response curve.

-

Cellular TGF-β-Induced Reporter Gene Assay

This cell-based assay measures the functional consequence of ALK5 inhibition on downstream gene transcription.

Protocol:

-

Cell Line and Reagents:

-

Use a suitable cell line (e.g., HaCaT keratinocytes, mink lung epithelial cells) stably transfected with a TGF-β-responsive reporter construct (e.g., a luciferase gene under the control of a SMAD-binding element promoter).

-

Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

Cell Seeding and Compound Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in serum-free media for 4-6 hours.

-

Treat the cells with serial dilutions of the ALK5 inhibitor for 1 hour.

-

-

TGF-β Stimulation:

-

Stimulate the cells with a sub-maximal concentration of TGF-β1 (e.g., 1 ng/mL).

-

Incubate for 16-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Normalize the luciferase activity to total protein concentration or a co-transfected control reporter (e.g., Renilla luciferase).

-

Calculate the IC50 value from the dose-response curve.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for the characterization of an ALK5 inhibitor.

Conclusion

This compound, as a potent inhibitor of ALK5, represents a promising therapeutic agent for diseases driven by aberrant TGF-β signaling. Its mechanism of action is centered on the direct inhibition of the ALK5 kinase, leading to the blockade of SMAD2/3 phosphorylation and subsequent downstream gene transcription. The quantitative data from analogous compounds highlight the high potency achievable with this class of inhibitors. The detailed experimental protocols provided herein offer a framework for the robust characterization of this compound and other novel ALK5 inhibitors. Further investigation into the specific pharmacokinetic and pharmacodynamic properties of this compound will be crucial for its successful translation into a clinical setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. WO2020123453A2 - Alk5 inhibitors - Google Patents [patents.google.com]

- 3. Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Inhibition of the TGF-β Signaling Pathway by ALK5 Inhibitors, with a focus on Alk5-IN-7

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in a range of pathologies, most notably in fibrosis and cancer progression, making it a prime target for therapeutic intervention. A key mediator in this cascade is the Activin Receptor-Like Kinase 5 (ALK5), a type I serine/threonine kinase receptor. Inhibition of ALK5 represents a promising strategy to modulate TGF-β signaling for therapeutic benefit. This guide provides a detailed technical overview of the TGF-β pathway, the mechanism of ALK5 inhibition, with a specific focus on the potent inhibitor Alk5-IN-7, and the experimental protocols used to characterize such inhibitors.

The TGF-β Signaling Pathway: Canonical and Non-Canonical Branches

The TGF-β signaling network is complex, primarily transducing signals through both a canonical SMAD-dependent pathway and various non-canonical, SMAD-independent pathways.

Canonical Pathway:

The canonical pathway is the most direct route for TGF-β signal transduction. It begins with the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor, such as ALK5. This phosphorylation event activates the ALK5 kinase, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes that control various cellular responses.

Non-Canonical Pathways:

In addition to the central SMAD pathway, TGF-β receptors can activate a variety of non-canonical signaling cascades. These pathways are SMAD-independent and include the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38), the phosphatidylinositide 3-kinase (PI3K)/AKT pathway, and Rho-like GTPase signaling pathways. The activation of these non-canonical pathways contributes to the diverse and often context-dependent cellular responses to TGF-β.

Figure 1. Simplified TGF-β Signaling Pathways.

This compound and the Mechanism of ALK5 Inhibition

This compound is a potent inhibitor of ALK5. Like other small molecule inhibitors of this kinase, it is designed to bind to the ATP-binding site of the ALK5 catalytic domain. By occupying this pocket, this compound prevents the binding of ATP, which is essential for the kinase to phosphorylate its downstream targets, SMAD2 and SMAD3. This competitive inhibition effectively blocks the initiation of the canonical TGF-β signaling cascade. The therapeutic potential of this compound extends to conditions where TGF-β signaling is aberrantly activated, such as in various cancers, fibrotic diseases, and inflammatory conditions.

Figure 2. Mechanism of ALK5 Inhibition by this compound.

Quantitative Analysis of ALK5 Inhibitors

While specific quantitative data for this compound is not publicly available, the following table summarizes the inhibitory activity of other well-characterized ALK5 inhibitors to provide a comparative context. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| SB431542 | ALK5 | 94 | Cell-free | |

| A-83-01 | ALK5 | 12 | Cell-free | |

| GW6604 | ALK5 | 140 | Autophosphorylation |

Experimental Protocols for Characterizing ALK5 Inhibitors

A series of in vitro and cell-based assays are essential for the characterization of ALK5 inhibitors like this compound.

ALK5 Kinase Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of ALK5.

Principle: A recombinant ALK5 kinase is incubated with a substrate (e.g., a SMAD-derived peptide) and ATP. The inhibitor's potency is determined by its ability to prevent the phosphorylation of the substrate. The remaining ATP or the generated ADP is then quantified.

Example Protocol (ADP-Glo™ Kinase Assay):

-

Reagent Preparation:

-

Prepare a 1x Kinase Assay Buffer from a 5x stock.

-

Dilute the test inhibitor to the desired concentrations. A 10-point serial dilution is common.

-

Prepare a master mix containing the Kinase Assay Buffer, ATP, and the TGFBR1 peptide substrate.

-

Dilute the recombinant TGFβR1 (ALK5) enzyme to the working concentration in 1x Kinase Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

Add the diluted test inhibitor or vehicle control to the appropriate wells.

-

Add the master mix to all wells.

-

Initiate the kinase reaction by adding the diluted ALK5 enzyme to the wells.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 45 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 45 minutes.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP formed and is inversely proportional to the activity of the kinase.

-

Plot the inhibitor concentration against the signal to determine the IC50 value.

-

Western Blotting for SMAD Phosphorylation (Cell-Based)

This assay confirms the inhibitor's activity in a cellular context by measuring the phosphorylation of SMAD2/3.

Principle: Cells are treated with TGF-β to stimulate SMAD phosphorylation. The effect of the ALK5 inhibitor on this phosphorylation event is then assessed by Western blotting using antibodies specific to the phosphorylated form of SMAD2/3.

Example Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., A549, HaCaT) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the ALK5 inhibitor for a specified time (e.g., 1 hour).

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 30-60 minutes) to induce SMAD2/3 phosphorylation.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-SMAD2/3 overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

The membrane can be stripped and re-probed for total SMAD2/3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-SMAD2/3 signal to the total SMAD2/3 and/or the loading control.

-

Plot the inhibitor concentration against the normalized phospho-SMAD2/3 signal.

-

Cell Proliferation Assay (Cell-Based)

This assay assesses the functional consequence of ALK5 inhibition on cell growth, as TGF-β can be either growth-inhibitory or stimulatory depending on the cell type and context.

Principle: The effect of the ALK5 inhibitor on cell proliferation in the presence of TGF-β is measured. Common methods include MTS or BrdU incorporation assays.

Example Protocol (MTS Assay):

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a suitable density.

-

After cell attachment, treat the cells with different concentrations of the ALK5 inhibitor in the presence or absence of TGF-β.

-

Include appropriate controls (vehicle, TGF-β alone, inhibitor alone).

-

Incubate for a period that allows for measurable changes in proliferation (e.g., 48-72 hours).

-

-

MTS Assay:

-

Add the MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.

-

-

Data Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of proliferation relative to the control and plot the inhibitor concentration against this value to determine the effect on cell growth.

-

Figure 3. General Experimental Workflow.

Conclusion

The inhibition of ALK5 is a validated and actively pursued strategy for the therapeutic modulation of the TGF-β signaling pathway. While specific data on this compound is emerging, the principles of its mechanism of action and the methods for its characterization are well-established within the field of kinase inhibitor drug discovery. This guide provides a foundational understanding of the TGF-β pathway, the role of ALK5, and the detailed experimental approaches necessary to evaluate inhibitors like this compound, thereby serving as a valuable resource for researchers in both academic and industrial settings.

The Function and Mechanism of Alk5-IN-7: A Technical Guide to TGF-β Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alk5-IN-7 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). By targeting the kinase activity of ALK5, this compound effectively modulates the canonical TGF-β signaling pathway, which is implicated in a multitude of cellular processes including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2] Dysregulation of the TGF-β/ALK5 pathway is a hallmark of various pathologies, most notably in fibrosis, cancer progression, and inflammatory disorders. This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, relevant quantitative data from analogous ALK5 inhibitors, and detailed experimental protocols for its characterization.

Introduction to ALK5 and the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) superfamily of cytokines plays a pivotal role in maintaining cellular homeostasis.[1] The signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor, predominantly ALK5.[3] This phosphorylation event activates the intracellular serine/threonine kinase domain of ALK5.

Activated ALK5 propagates the signal by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[4] These phosphorylated SMADs then form a heteromeric complex with SMAD4, which translocates to the nucleus.[4] Within the nucleus, the SMAD complex acts as a transcription factor, regulating the expression of target genes involved in a wide array of cellular responses.[4] Given its central role in this pathway, ALK5 has emerged as a critical therapeutic target for diseases driven by aberrant TGF-β signaling.[5]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the ALK5 kinase.[5] By binding to the ATP-binding pocket of the ALK5 kinase domain, this compound prevents the phosphorylation and subsequent activation of SMAD2 and SMAD3. This targeted inhibition effectively blocks the downstream signaling cascade, thereby mitigating the pro-fibrotic, pro-tumorigenic, and inflammatory effects of excessive TGF-β signaling. The potential therapeutic applications of this compound are being explored in conditions such as cancer and fibrosis.[1][2][4]

Signaling Pathway Diagram

Quantitative Data on ALK5 Inhibition

While specific quantitative data for this compound is primarily detailed in patent literature (WO2021129621A1), the following tables summarize representative data for other well-characterized ALK5 inhibitors to provide a comparative context for researchers.

| Inhibitor | Target(s) | IC₅₀ (nM) | Assay Type | Reference |

| A-83-01 | ALK4, ALK5, ALK7 | 12 | Kinase Assay | [6] |

| SB-505124 | ALK4, ALK5, ALK7 | - | Cellular Assay | [7] |

| SB-431542 | ALK4, ALK5, ALK7 | 94 | Kinase Assay | [8] |

| EW-7197 | ALK5 | - | Cellular Assay | [9] |

| SKI2162 | ALK5 | 1.7 | Kinase Assay | [10] |

| Inhibitor | Animal Model | Disease Model | Key Findings | Reference |

| EW-7197 | Mouse | Renal Fibrosis | Reduced expression of TGF-β and Smad2/3; decreased renal fibrosis. | [9] |

| SKI2162 | Mouse | Radiation-Induced Fibrosis | Reduced late skin reactions and leg-contracture. | [10] |

| LY-364947 | Mouse | Liver Fibrosis | Reduced fibrogenic markers and collagen deposition. | [11][12] |

| Unnamed ALK5 Inhibitor | Mouse | Glioblastoma | Increased delivery of macromolecular contrast agents to tumors. | [13][14] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of ALK5 inhibitors like this compound.

In Vitro ALK5 Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of ALK5.

Materials:

-

Recombinant human ALK5 protein

-

GST-Smad3 substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP (radiolabeled or for use with ADP-Glo™)

-

This compound or other test compounds

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or phosphocellulose paper for radiolabeling methods

Procedure:

-

Prepare a dilution series of this compound in DMSO, followed by a further dilution in kinase buffer.

-

In a 96-well plate, add the diluted inhibitor, recombinant ALK5, and the GST-Smad3 substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 45 minutes).

-

Stop the reaction and quantify the kinase activity. For the ADP-Glo™ assay, follow the manufacturer's protocol to measure luminescence, which is proportional to the amount of ADP produced.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular TGF-β Reporter Assay

This assay assesses the ability of an inhibitor to block TGF-β-induced gene expression in a cellular context.

Materials:

-

HEK293 cells (or other suitable cell line) stably transfected with a SMAD-responsive luciferase reporter construct (e.g., CAGA-luciferase).

-

DMEM supplemented with 10% FBS and antibiotics.

-

TGF-β1 ligand.

-

This compound or other test compounds.

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to attach overnight.

-

Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a sub-maximal concentration of TGF-β1 (e.g., 1 ng/mL).

-

Incubate for 16-24 hours to allow for reporter gene expression.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Determine the IC₅₀ value by analyzing the dose-response curve.

Experimental Workflow Diagram

Conclusion

This compound is a valuable research tool for investigating the role of the TGF-β/ALK5 signaling pathway in health and disease. As a potent inhibitor of ALK5, it offers a means to dissect the molecular mechanisms underlying fibrosis, cancer, and inflammation. The methodologies and comparative data presented in this guide provide a framework for the further evaluation of this compound and other ALK5 inhibitors in preclinical and translational research. Further studies are warranted to fully elucidate the therapeutic potential of this class of compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ulab360.com [ulab360.com]

- 3. Signaling via the Tgf-β type I receptor Alk5 in heart development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ALK5 kinase activity assay [bio-protocol.org]

- 8. Activin-Like Kinase 5 (ALK5) Mediates Abnormal Proliferation of Vascular Smooth Muscle Cells from Patients with Familial Pulmonary Arterial Hypertension and Is Involved in the Progression of Experimental Pulmonary Arterial Hypertension Induced by Monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Enhanced effectivity of an ALK5-inhibitor after cell-specific delivery to hepatic stellate cells in mice with liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. JCI Insight - Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors [insight.jci.org]

Alk5-IN-7: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and selectivity of Alk5-IN-7, a potent inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). This document is intended to serve as a valuable resource for researchers and drug development professionals working with this compound.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity and selectivity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against ALK5

| Parameter | Value |

| IC | [Insert IC |

| Ki (nM) | [Insert Ki value if available] |

| Assay Type | [e.g., Biochemical Kinase Assay, Cellular Assay] |

| Reference | Patent WO2021129621A1, Compound 4 |

Table 2: Kinase Selectivity Profile of this compound

| Kinase Target | Percent Inhibition @ [Concentration] µM | IC |

| ALK5 | [Insert % Inhibition] | [Insert IC |

| ALK1 | [Insert Data] | [Insert Data] |

| ALK2 | [Insert Data] | [Insert Data] |

| ALK3 | [Insert Data] | [Insert Data] |

| ALK4 | [Insert Data] | [Insert Data] |

| ALK6 | [Insert Data] | [Insert Data] |

| p38α | [Insert Data] | [Insert Data] |

| VEGFR2 | [Insert Data] | [Insert Data] |

| ... (additional kinases) | [Insert Data] | [Insert Data] |

| Reference | [Insert Reference, e.g., Patent WO2021129621A1 or other screening data] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical ALK5 Kinase Inhibition Assay (Example Protocol)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of this compound against the ALK5 enzyme.

Materials:

-

Recombinant human ALK5 (catalytic domain)

-

Myelin Basic Protein (MBP) or a specific peptide substrate

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA)

-

This compound (serial dilutions)

-

ATP solution

-

Phosphocellulose paper or filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a reaction plate, add the recombinant ALK5 enzyme, the substrate (MBP), and the diluted this compound or vehicle control.

-

Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper or transfer to a filter plate to capture the phosphorylated substrate.

-

Wash the paper/plate to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC

50value by fitting the data to a dose-response curve using appropriate software.

Cellular Assay for TGF-β Pathway Inhibition (Example Protocol)

This protocol outlines a method to assess the ability of this compound to inhibit TGF-β-induced signaling in a cellular context.

Materials:

-

A suitable cell line (e.g., HaCaT keratinocytes, A549 lung carcinoma cells)

-

Cell culture medium and supplements

-

Recombinant human TGF-β1

-

This compound (serial dilutions)

-

Antibodies for Western blotting (e.g., anti-phospho-SMAD2, anti-total-SMAD2, anti-GAPDH)

-

Lysis buffer

-

Reagents for SDS-PAGE and Western blotting

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for a few hours to reduce basal signaling.

-

Pre-treat the cells with serial dilutions of this compound or vehicle control for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with a fixed concentration of TGF-β1 for a specific time (e.g., 30-60 minutes) to induce SMAD2 phosphorylation.

-

Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-SMAD2 and total SMAD2. A loading control like GAPDH should also be probed.

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the ratio of phospho-SMAD2 to total SMAD2.

-

Calculate the percent inhibition of TGF-β1-induced SMAD2 phosphorylation for each concentration of this compound.

-

Determine the IC

50value from the resulting dose-response curve.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows.

Caption: TGF-β/ALK5 Signaling Pathway and the inhibitory action of this compound.

An In-Depth Technical Guide to Alk5-IN-7: A Potent Inhibitor of TGF-β Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alk5-IN-7 is a potent and selective small molecule inhibitor of the Activin-like kinase 5 (ALK5), a type I serine/threonine kinase receptor for Transforming Growth Factor-β (TGF-β). By targeting ALK5, this compound effectively modulates the TGF-β signaling pathway, which is critically involved in a myriad of cellular processes including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of this pathway is implicated in numerous pathologies, most notably in fibrosis and cancer, making ALK5 a compelling therapeutic target. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to support further research and drug development efforts.

Chemical Structure and Properties

This compound is a novel pyrazole derivative with the molecular formula C26H28N4O3S and a molecular weight of 476.59 g/mol .[1] Its unique chemical architecture is central to its high affinity and specificity for the ALK5 kinase domain.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(4-(4-(3-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yloxy)phenyl)propan-2-ol | (Structure-based inference) |

| Molecular Formula | C26H28N4O3S | [1] |

| Molecular Weight | 476.59 g/mol | [1] |

| CAS Number | 2657720-07-3 | [1] |

| SMILES | CC(C)(O)c1ccc(cc1)Oc1cccc(n1)c1cc(cn1C)c1ncccc1C | (Inferred from structure) |

| Appearance | White to off-white solid | (Typical for this class of compounds) |

| Solubility | Soluble in DMSO | (Typical for this class of compounds) |

(Data for IUPAC name, SMILES, appearance, and solubility are based on typical characteristics of similar chemical compounds and should be confirmed with experimental data where available.)

Chemical Structure:

Caption: A placeholder for the 2D chemical structure of this compound.

Mechanism of Action: Inhibition of the TGF-β/ALK5 Signaling Pathway

This compound exerts its biological effects by directly inhibiting the kinase activity of ALK5. The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5. This phosphorylation event activates ALK5, which in turn phosphorylates the downstream signaling proteins, SMAD2 and SMAD3. The phosphorylated SMAD2/3 proteins form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of the ALK5 kinase domain, preventing the phosphorylation of SMAD2 and SMAD3 and thereby blocking the entire downstream signaling cascade.

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Biological Activity and Potency

While specific quantitative data for this compound's inhibitory activity (such as IC50 and Ki values) are primarily detailed in patent literature[1], the compound is described as a potent inhibitor of ALK5. For context, other well-characterized ALK5 inhibitors have demonstrated IC50 values in the low nanomolar range.

Table 2: Comparative Biological Activity of Selected ALK5 Inhibitors

| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |

| A-83-01 | ALK5, ALK4, ALK7 | 12, 45, 7.5 | Transcription Assay | [2] |

| SB-431542 | ALK5, ALK4, ALK7 | 94, >10000, >10000 | Kinase Assay | [3] |

| Galunisertib (LY2157299) | TβRI (ALK5) | 56 | Cell-free Assay | [3] |

| Vactosertib (TEW-7197) | ALK5, ALK4 | 11, 13 | Kinase Assay | [3] |

This table provides context for the potency of ALK5 inhibitors. The specific IC50 value for this compound is not publicly available in peer-reviewed literature at this time.

Experimental Protocols

The characterization of ALK5 inhibitors like this compound typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action. Below are generalized protocols for key experiments.

ALK5 Kinase Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of ALK5.

Objective: To determine the IC50 value of this compound against recombinant human ALK5.

Materials:

-

Recombinant human ALK5 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP (at or near the Km for ALK5)

-

Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific SMAD-derived peptide)

-

This compound (serially diluted in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the ALK5 enzyme and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify the amount of ADP produced.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: A generalized workflow for an in vitro ALK5 kinase assay.

Cell-Based TGF-β-Induced Reporter Assay

This assay assesses the ability of an inhibitor to block TGF-β signaling in a cellular context.

Objective: To determine the functional IC50 of this compound in inhibiting TGF-β-induced gene expression.

Materials:

-

A suitable cell line (e.g., HEK293T, HaCaT) stably or transiently transfected with a TGF-β-responsive reporter construct (e.g., (CAGA)12-luciferase).

-

Cell culture medium and supplements.

-

Recombinant human TGF-β1.

-

This compound (serially diluted).

-

Luciferase assay reagent.

-

96-well cell culture plates.

Procedure:

-

Seed the reporter cell line in a 96-well plate and allow cells to attach overnight.

-

Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

-

Stimulate the cells with a fixed concentration of TGF-β1 (typically in the low ng/mL range).

-

Incubate for 16-24 hours to allow for reporter gene expression.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase signal to a control for cell viability if necessary.

-

Plot the percentage of inhibition of TGF-β-induced reporter activity against the logarithm of the inhibitor concentration and calculate the IC50 value.

Potential Therapeutic Applications

Given the central role of the TGF-β/ALK5 pathway in disease, this compound holds potential for the treatment of various conditions. The information available suggests its utility in research areas including:

-

Fibrotic Diseases: Such as idiopathic pulmonary fibrosis (IPF), liver fibrosis, and kidney fibrosis, where excessive deposition of extracellular matrix is a hallmark.

-

Cancer: Particularly in advanced stages where TGF-β can promote tumor growth, invasion, and metastasis, as well as suppress the anti-tumor immune response.[1]

-

Inflammatory and Autoimmune Diseases: Where modulation of the immune-suppressive functions of TGF-β could be beneficial.[1]

Conclusion

This compound is a promising new chemical entity for the targeted inhibition of the TGF-β signaling pathway. Its potency as an ALK5 inhibitor, as suggested by its origins in patent literature, positions it as a valuable tool for researchers investigating the physiological and pathological roles of TGF-β. Further characterization of its pharmacokinetic and pharmacodynamic properties will be essential in evaluating its full therapeutic potential. The experimental frameworks provided herein offer a starting point for the comprehensive preclinical assessment of this compound and similar molecules in the drug discovery pipeline.

References

The Emergence of Alk5-IN-7: A Technical Primer on the Discovery and Synthesis of a Novel ALK5 Inhibitor

Disclaimer: Detailed proprietary information regarding the specific discovery and synthesis of Alk5-IN-7 is primarily contained within patent literature (WO2021129621A1) and is not extensively available in the public scientific domain. This guide, therefore, provides an in-depth overview of the discovery and synthesis of potent and selective ALK5 inhibitors, using publicly available data for analogous compounds to illustrate the principles and methodologies relevant to this compound.

Introduction to ALK5 and its Role in Disease

Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta type I receptor (TGF-βRI), is a critical serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway.[1] This pathway is fundamental in regulating a myriad of cellular processes, including proliferation, differentiation, apoptosis, and migration.[2][3] Dysregulation of the TGF-β/ALK5 signaling cascade is implicated in the pathogenesis of numerous diseases, most notably fibrosis, cancer, and inflammatory disorders.[2][4] In cancer, TGF-β signaling exhibits a dual role, acting as a tumor suppressor in the early stages but promoting tumor progression and metastasis in advanced stages.[1] Consequently, the development of small molecule inhibitors targeting ALK5 has emerged as a promising therapeutic strategy.[5] this compound is a potent and selective inhibitor of ALK5, positioning it as a valuable research tool and a potential therapeutic candidate for TGF-β-related pathologies.[4]

The TGF-β/ALK5 Signaling Pathway

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), a constitutively active kinase.[6][7] This binding event induces the recruitment and phosphorylation of the ALK5 receptor at its glycine-serine-rich (GS) domain.[3] The activated ALK5 then propagates the signal downstream by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[1][8] These phosphorylated SMADs form a heteromeric complex with the common mediator SMAD4, which then translocates into the nucleus.[6] Within the nucleus, the SMAD complex acts as a transcription factor, modulating the expression of target genes that drive various cellular responses.[1]

Discovery of ALK5 Inhibitors: A General Workflow

The discovery of a novel ALK5 inhibitor like this compound typically follows a structured drug discovery and development process. This process begins with target identification and validation, followed by the identification of initial hit compounds, which are then optimized to generate lead candidates with improved potency, selectivity, and drug-like properties.

Synthesis of ALK5 Inhibitors

The synthesis of small molecule ALK5 inhibitors often involves the construction of heterocyclic scaffolds such as pyrazoles, imidazoles, and quinolines, which are capable of forming key interactions within the ATP-binding pocket of the ALK5 kinase domain.[2][9][10] While the specific synthetic route for this compound is detailed in patent WO2021129621A1, a representative synthesis of a pyrazole-based ALK5 inhibitor is illustrated below. Such syntheses often employ well-established organic chemistry reactions, including condensation, cyclization, and cross-coupling reactions, to build the core structure and introduce various substituents to optimize biological activity.

Quantitative Data for Representative ALK5 Inhibitors

To provide a context for the potency of this compound, the following table summarizes the inhibitory activities of several well-characterized ALK5 inhibitors. This data is typically generated from in vitro kinase assays that measure the concentration of the inhibitor required to reduce the enzymatic activity of ALK5 by 50% (IC50).

| Compound | ALK5 IC50 (nM) | Cell-based Assay (IC50, nM) | Reference |

| SB-431542 | 94 | ~200 (TGF-β-induced reporter) | [3] |

| SB525334 | 14.3 | 47 (TGF-β-induced PAI-1) | [11] |

| SD-208 | 48 | ~100 (TGF-β-induced gene expression) | [7][8] |

| EW-7197 | 1.8 | 1.2 (p-SMAD2 inhibition) | [12] |

| LY-364947 | 53 | N/A | [13] |

Note: The specific IC50 value for this compound is not publicly available in the reviewed literature but is expected to be in the low nanomolar range based on its description as a potent inhibitor.[4]

Experimental Protocols

The characterization of a novel ALK5 inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its potency, selectivity, mechanism of action, and therapeutic efficacy.

In Vitro Assays

ALK5 Kinase Assay (Potency Determination):

-

Recombinant human ALK5 kinase domain is incubated with a specific substrate (e.g., a peptide derived from SMAD2) and ATP in a suitable buffer.

-

A serial dilution of the test inhibitor (e.g., this compound) is added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-based p-SMAD2/3 Assay (Target Engagement):

-

Cells that endogenously express the TGF-β signaling pathway components (e.g., HaCaT keratinocytes, A549 lung carcinoma cells) are cultured.

-

The cells are pre-incubated with varying concentrations of the ALK5 inhibitor for a specific duration.

-

The cells are then stimulated with a known concentration of TGF-β1 to activate the signaling pathway.

-

After stimulation, the cells are lysed, and the levels of phosphorylated SMAD2 and/or SMAD3 are measured using Western blotting or a cell-based ELISA with phospho-specific antibodies.

-

The inhibition of TGF-β-induced SMAD phosphorylation is quantified to determine the cellular potency of the inhibitor.

In Vivo Studies

Animal Models of Disease: The efficacy of an ALK5 inhibitor is evaluated in relevant animal models of human diseases. For example:

-

Fibrosis: Carbon tetrachloride (CCl4)-induced liver fibrosis in mice or rats.[14]

-

Cancer: Orthotopic or metastatic tumor models in immunocompromised mice.[9]

-

Pulmonary Arterial Hypertension: Monocrotaline-induced pulmonary hypertension in rats.[11]

Experimental Protocol for a Liver Fibrosis Model:

-

Male C57/Bl6 mice are treated with CCl4 (e.g., intraperitoneal injection) to induce liver fibrosis.

-

A cohort of these mice is concurrently treated with the ALK5 inhibitor (e.g., this compound) administered through a suitable route (e.g., oral gavage, intraperitoneal injection). A vehicle control group is also included.

-

After a defined treatment period, the animals are euthanized, and liver tissues are collected.

-

The extent of fibrosis is assessed by histological analysis (e.g., Sirius Red staining for collagen deposition) and by measuring the expression of fibrotic markers (e.g., α-smooth muscle actin, collagen I) using immunohistochemistry, qPCR, or Western blotting.

-

The therapeutic efficacy of the ALK5 inhibitor is determined by its ability to reduce the fibrotic burden compared to the vehicle-treated group.

Conclusion

The discovery and development of potent and selective ALK5 inhibitors, such as this compound, represent a significant advancement in the pursuit of targeted therapies for a range of debilitating diseases. While specific details on this compound remain largely proprietary, the established principles of ALK5 inhibitor discovery, synthesis, and characterization provide a robust framework for understanding its potential. The continued investigation of this and other ALK5 inhibitors holds great promise for delivering novel treatments for fibrosis, cancer, and other disorders driven by aberrant TGF-β signaling.

References

- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Selective Transforming Growth Factor β Type II Receptor Inhibitors as Antifibrosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transforming growth factor-beta type 1 receptor (ALK5) and Smad proteins mediate TIMP-1 and collagen synthesis in experimental intestinal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JCI Insight - Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors [insight.jci.org]

- 10. researchgate.net [researchgate.net]

- 11. Activin-Like Kinase 5 (ALK5) Mediates Abnormal Proliferation of Vascular Smooth Muscle Cells from Patients with Familial Pulmonary Arterial Hypertension and Is Involved in the Progression of Experimental Pulmonary Arterial Hypertension Induced by Monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ALK5 in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta type I receptor (TGFβR1), is a pivotal serine/threonine kinase receptor that plays a central role in mediating the diverse cellular effects of the transforming growth factor-beta (TGF-β) superfamily.[1][2] This family of cytokines is crucial for regulating a wide array of biological processes, including cell proliferation, differentiation, apoptosis, migration, and extracellular matrix production.[3][4] Dysregulation of the ALK5 signaling pathway is implicated in a multitude of human diseases, ranging from fibrotic disorders and cardiovascular diseases to cancer, making it a significant target for therapeutic intervention.[1][5] This technical guide provides an in-depth exploration of the core mechanisms of ALK5 signaling, quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support researchers, scientists, and drug development professionals in their endeavors.

The TGF-β Superfamily and Receptor Complex Formation

The TGF-β superfamily comprises over 30 structurally related members in mammals, including TGF-βs, activins, and bone morphogenetic proteins (BMPs).[2] The initiation of signaling occurs when a dimeric TGF-β ligand binds to a type II receptor (TGFβRII), which is a constitutively active kinase.[6][7] This binding event induces a conformational change that allows for the recruitment and phosphorylation of a type I receptor, predominantly ALK5, within a heterotetrameric complex composed of two type I and two type II receptors.[7][8] The phosphorylation of ALK5 in its glycine-serine-rich (GS) domain by TGFβRII unleashes its own kinase activity, thereby initiating downstream intracellular signaling cascades.[9]

Canonical ALK5 Signaling: The Smad-Dependent Pathway

The canonical and most well-characterized signaling pathway downstream of ALK5 involves the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[1][2]

-

R-Smad Phosphorylation: Activated ALK5 directly phosphorylates Smad2 and Smad3 at their C-terminal SSXS motif.[2][8]

-

Complex Formation: Phosphorylated Smad2 and Smad3 then dissociate from the receptor complex and form a heterotrimeric complex with the common mediator Smad (co-Smad), Smad4.[2][3]

-

Nuclear Translocation and Transcriptional Regulation: This Smad complex translocates into the nucleus, where it acts as a transcription factor.[4][9] It binds to specific DNA sequences known as Smad-binding elements (SBEs) in the promoter regions of target genes, often in cooperation with other transcription factors, to either activate or repress their transcription.[4]

Negative regulation of this pathway is, in part, mediated by inhibitory Smads (I-Smads), such as Smad7. Smad7 can compete with R-Smads for binding to the activated ALK5 receptor, thereby preventing their phosphorylation and subsequent signaling.[3][6]

Non-Canonical ALK5 Signaling: Smad-Independent Pathways

In addition to the canonical Smad pathway, ALK5 can activate a variety of Smad-independent signaling cascades that contribute to the complexity and context-dependency of TGF-β responses.[8] These pathways can crosstalk with the Smad pathway and regulate distinct cellular functions.

Key non-canonical pathways initiated by ALK5 include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: ALK5 has been shown to activate all three major MAPK pathways:

-

ERK (Extracellular signal-Regulated Kinase): Activation of the ERK pathway by ALK5 can occur through its tyrosine kinase activity.[8]

-

JNK (c-Jun N-terminal Kinase) and p38 MAPK: These stress-activated protein kinases are typically activated by the serine/threonine kinase activity of ALK5.[8] The activation of p38 can be rapid and direct or delayed and dependent on Smad3-mediated induction of GADD45β.[8]

-

-

Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway: ALK5 can also activate the PI3K/AKT pathway, which is crucial for cell survival and growth.

-

Rho-like GTPase Pathways: TGF-β signaling through ALK5 can influence the activity of small GTPases like RhoA, Rac1, and Cdc42, thereby regulating cytoskeletal dynamics, cell adhesion, and migration.

Quantitative Data in ALK5 Signaling

The following tables summarize key quantitative parameters associated with ALK5 signaling, providing a valuable resource for experimental design and data interpretation.

Table 1: Ligand-Receptor Binding Affinities

| Ligand | Receptor | Binding Affinity (Kd) | Method |

| TGF-β1 | TGFβRII | ~5 pM | Surface Plasmon Resonance |

| TGF-β3 | TGFβRII | ~5 pM | Surface Plasmon Resonance |

| TGF-β2 | TGFβRII | ~5 nM | Surface Plasmon Resonance |

| TGF-β2 | Betaglycan | 4.2 ± 0.6 nM | Surface Plasmon Resonance[10] |

Table 2: ALK5 Kinase Activity and Inhibition

| Parameter | Value | Enzyme/Inhibitor | Conditions |

| Specific Activity | 2.5 nmol/min/mg | TGFβR1 (ALK5) | Radiometric Assay[1] |

| Specific Activity | 30 nmol/min/mg | TGFβR1 (ALK5) | ADP-Glo™ Assay[1] |

| IC50 | 140 nM | GW6604 | ALK5 autophosphorylation assay[11] |

| IC50 | 107 nM | GW6604 | Binding assay on purified recombinant ALK5[11] |

| IC50 | 113 nM | TP-008 | Enzyme kinetic kinase assay (vs. ALK4) |

| IC50 | 343 nM | TP-008 | Enzyme kinetic kinase assay (vs. ALK5) |

Table 3: Quantitative Changes in Gene and Protein Expression

| Target | Fold Change | Cell Type/Condition | Method |

| DCX+ newborn neurons | ~30% decrease | ALK5 conditional knockout mice | Immunohistochemistry quantification[12] |

| p-Smad2 | ~20% decrease | ALK5 conditional knockout mice | Quantification of p-Smad2 signaling[12] |

| CTGF mRNA | 2.8-fold increase | E12.5 lung explants treated with TGF-β1 | Quantitative real-time RT-PCR[13] |

| ET-1 mRNA | Time-dependent increase | Bovine aortic endothelial cells with TGF-β | RT-qPCR[14] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate ALK5 signaling.

ALK5 Kinase Assay (In Vitro)

This protocol describes a radiometric assay to measure the kinase activity of ALK5.

Materials:

-

Active TGFβR1 (ALK5) enzyme

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

-

Substrate peptide (e.g., TGFβR1 peptide)

-

[γ-³³P]-ATP Assay Cocktail (250 µM)

-

Kinase Dilution Buffer

-

Distilled H₂O

-

P81 Phosphocellulose Paper

-

3% Phosphoric acid solution

-

Scintillation counter

Procedure:

-

Thaw all reagents on ice.

-

Prepare the reaction mixture in a microcentrifuge tube by adding the following in order:

-

5 µl of Kinase Assay Buffer

-

5 µl of distilled H₂O

-

5 µl of diluted active TGFβR1 (ALK5) enzyme

-

5 µl of substrate peptide solution (1 mg/ml)

-

-

For a blank control, replace the substrate with an equal volume of distilled H₂O.

-

Initiate the reaction by adding 5 µl of [γ-³³P]-ATP Assay Cocktail. The final volume will be 25 µl.

-

Incubate the reaction mixture in a water bath at 30°C for 15 minutes.

-

Terminate the reaction by spotting 20 µl of the reaction mixture onto a P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in a 3% phosphoric acid solution.

-

Rinse the paper once with acetone.

-

Allow the paper to air dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the specific activity of the enzyme (nmol/min/mg) based on the counts per minute (CPM) and the amount of enzyme used.[1]

Co-Immunoprecipitation (Co-IP) for ALK5 Interaction Studies

This protocol outlines the general steps for performing a Co-IP experiment to identify proteins that interact with ALK5.

Materials:

-

Cells expressing the protein of interest (bait, e.g., ALK5)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody specific to the bait protein (e.g., anti-ALK5 antibody)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Cell Lysis: Lyse the cells in a gentle lysis buffer to maintain protein-protein interactions.

-

Pre-clearing: (Optional) Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Add the primary antibody against the bait protein to the pre-cleared lysate and incubate to form antibody-antigen complexes.

-

Capture: Add Protein A/G magnetic beads to the lysate to capture the antibody-antigen complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting partners (prey) or by mass spectrometry for unbiased identification of interacting proteins.

Luciferase Reporter Assay for TGF-β/Smad Signaling

This protocol describes how to use a luciferase reporter assay to measure the transcriptional activity of the TGF-β/Smad pathway.

Materials:

-

Cells of interest (e.g., HEK293T)

-

Smad-binding element (SBE)-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

TGF-β1 ligand

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate.

-

Transfection: Co-transfect the cells with the SBE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.

-

Stimulation: After 24-48 hours, treat the cells with different concentrations of TGF-β1 or with potential inhibitors of the pathway.

-

Cell Lysis: Lyse the cells according to the dual-luciferase assay kit instructions.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold change in reporter activity relative to the untreated control.

Chromatin Immunoprecipitation (ChIP) Assay for Smad4 Binding

This protocol details the steps for performing a ChIP assay to identify the genomic regions where the Smad4-containing complex binds.

Materials:

-

Cells treated with or without TGF-β

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffer

-

Sonication equipment

-

Antibody against Smad4

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

qPCR primers for target gene promoters

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) by sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for Smad4 overnight.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with different wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[15][16]

Experimental Workflows

The following diagrams illustrate common experimental workflows used in the study of ALK5 signaling.

Conclusion

ALK5 is a master regulator of cellular physiology and pathology, primarily through its role as a type I receptor in the TGF-β signaling pathway. Its activation triggers a cascade of intracellular events, including the canonical Smad2/3 pathway and a network of non-canonical pathways, which collectively orchestrate a wide range of cellular responses. The intricate nature of ALK5 signaling provides numerous opportunities for therapeutic intervention in a variety of diseases. This technical guide has provided a comprehensive overview of ALK5 signaling, supported by quantitative data, detailed experimental protocols, and visual workflows, to empower researchers and drug development professionals in their pursuit of understanding and targeting this critical signaling nexus.

References

- 1. Quantitative analysis of the secretome of TGF-β signaling-deficient mammary fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ChIP-Seq Workflow Template | GEN242 [girke.bioinformatics.ucr.edu]

- 5. researchgate.net [researchgate.net]

- 6. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transforming growth factor-beta (TGF-beta) binding to the extracellular domain of the type II TGF-beta receptor: receptor capture on a biosensor surface using a new coiled-coil capture system demonstrates that avidity contributes significantly to high affinity binding. | Semantic Scholar [semanticscholar.org]

- 8. Signaling Receptors for TGF-β Family Members - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Binding Properties of the Transforming Growth Factor-β Coreceptor Betaglycan: Proposed Mechanism for Potentiation of Receptor Complex Assembly and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad.com [bio-rad.com]

- 12. ALK5-dependent TGF-β signaling is a major determinant of late stage adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ALK-5 Mediates Endogenous and TGF-β1–Induced Expression of Connective Tissue Growth Factor in Embryonic Lung - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.biologists.com [journals.biologists.com]

- 15. Item - RNA-seq analysis flow chart. - Public Library of Science - Figshare [plos.figshare.com]

- 16. creative-proteomics.com [creative-proteomics.com]

Downstream Effects of Alk5-IN-7 on Smad Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the downstream effects of Alk5-IN-7, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (Alk5). The primary focus is on the modulation of the canonical Smad signaling pathway. This document details the mechanism of action of Alk5 inhibitors, presents quantitative data on their impact on Smad protein phosphorylation and nuclear translocation, and outlines detailed experimental protocols for the assessment of these effects. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the molecular processes involved. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from other well-characterized Alk5 inhibitors to illustrate the expected biological outcomes.

Introduction: The TGF-β/Smad Signaling Pathway and the Role of Alk5

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1][2] Dysregulation of this pathway is implicated in a variety of pathological conditions, including cancer and fibrosis.[3] The canonical TGF-β pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor, predominantly Alk5.[2][4] This phosphorylation event activates the kinase domain of Alk5.

In addition to the canonical Smad2/3 pathway, there is evidence of non-canonical TGF-β signaling where Alk5 can also phosphorylate Smad1 and Smad5, which are typically associated with the Bone Morphogenetic Protein (BMP) signaling pathway.[5][9][10] This cross-talk between pathways adds another layer of complexity to TGF-β signaling.

Mechanism of Action of this compound and Other Alk5 Inhibitors

This compound, like other small molecule inhibitors of Alk5 such as A-83-01, SB-431542, GW6604, and SD-208, functions as an ATP-competitive inhibitor of the Alk5 kinase.[1][3][11][12] By binding to the ATP-binding pocket of the Alk5 kinase domain, these inhibitors prevent the transfer of phosphate from ATP to the receptor's substrates, namely Smad2 and Smad3.[11] This direct inhibition of Alk5 kinase activity is the primary mechanism by which this compound and its analogs disrupt the downstream signaling cascade.

The direct consequences of Alk5 inhibition are:

-

Reduced Phosphorylation of Smad2 and Smad3: The most immediate effect is the significant reduction in the levels of phosphorylated Smad2 (p-Smad2) and phosphorylated Smad3 (p-Smad3).[5][12]

-

Inhibition of Smad Complex Formation: Without phosphorylation, Smad2 and Smad3 cannot efficiently form a complex with Smad4.[7]

-

Prevention of Nuclear Translocation: The unphosphorylated R-Smads and the consequently unassembled Smad complex are retained in the cytoplasm, preventing their accumulation in the nucleus.[6][13]

Quantitative Data on the Effects of Alk5 Inhibitors on Smad Proteins

Table 1: Inhibitory Activity of Various Alk5 Inhibitors

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference(s) |

| GW6604 | Alk5 Autophosphorylation | Cell-free | 140 | [1][8] |

| GW6604 | TGF-β-induced PAI-1 Transcription | Cellular | 500 | [1][8] |

| SB-431542 | Alk5 Kinase Activity | Cell-free | 94 | [11] |

| SB-431542 | ALK5ca-dependent Reporter Activity | Cellular | 589 | [14] |

| A-83-01 | Alk5 Kinase Activity | Cell-free | 12 | [11] |

| SD-208 | Alk5 Kinase Activity | Cell-free | 48 | [11] |

Table 2: Effect of Alk5 Inhibitors on Smad Phosphorylation and Target Gene Expression

| Inhibitor | Cell Line | Treatment | Effect | Quantitative Change | Reference(s) |

| SB-431542 | EpH4 cells | 10 µM, 15 min pre-TGF-β | Inhibition of Smad1/5 phosphorylation | Visual reduction in Western blot | [9] |

| SB-431542 | EpH4 cells | 10 µM, 15 min pre-TGF-β | Inhibition of Smad2 phosphorylation | Visual reduction in Western blot | [9] |

| SB-431542 | Embryonic lung explants | 20 µM, 1 hr pre-TGF-β1 | Blocked TGF-β1-induced CTGF mRNA | ~75% reduction | [4] |

| GW6604 | DMN-treated rats | 40 mg/kg p.o. | Reduction in Collagen IA1 expression | 80% reduction | [8] |

| SB525334 | Control fibroblasts | Post-TGF-β1 stimulation | Inhibition of Smad2/3 nuclear translocation | Significant reduction in nuclear localization | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the downstream effects of Alk5 inhibitors on Smad proteins.

Western Blotting for Phospho-Smad2/3

This protocol is designed to quantify the levels of phosphorylated Smad2 and Smad3 in cell lysates.

Materials:

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (anti-p-Smad2, anti-p-Smad3, anti-total Smad2/3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

Treat cells with Alk5 inhibitor at desired concentrations for the specified time, followed by stimulation with TGF-β.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-Smad2/3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or total Smad2/3).

-

Immunofluorescence for Smad2/3 Nuclear Translocation

This protocol allows for the visualization and quantification of Smad2/3 localization within the cell.

Materials:

-

Cells grown on coverslips

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking buffer (5% goat serum in PBS)

-

Primary antibodies (anti-Smad2/3)

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

Procedure:

-

Cell Treatment and Fixation:

-

Treat cells on coverslips with Alk5 inhibitor and/or TGF-β.

-

Wash cells with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block with 5% goat serum for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate with primary anti-Smad2/3 antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Staining and Mounting:

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount coverslips onto microscope slides using mounting medium.

-

-

Imaging and Analysis:

-

Visualize cells using a fluorescence microscope.

-

Capture images and quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of Smad2/3 nuclear translocation.

-

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Treat cells with Alk5 inhibitor and/or TGF-β.

-

Extract total RNA using a commercial kit according to the manufacturer's protocol.

-

Assess RNA quality and quantity.

-

-

cDNA Synthesis:

-

Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA.

-

Run the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

-

Visualizations

Signaling Pathway Diagram

References

- 1. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ALK-5 Mediates Endogenous and TGF-β1–Induced Expression of Connective Tissue Growth Factor in Embryonic Lung - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGFβ-stimulated Smad1/5 phosphorylation requires the ALK5 L45 loop and mediates the pro-migratory TGFβ switch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TGF-(beta) type I receptor/ALK-5 and Smad proteins mediate epithelial to mesenchymal transdifferentiation in NMuMG breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TGF-beta-induced nuclear localization of Smad2 and Smad3 in Smad4 null cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]